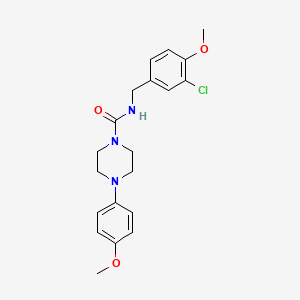
N-(3-chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a tetrahydro-pyrazine ring and multiple aromatic substituents. Its molecular formula is C23H26ClN7O3 with a molecular weight of approximately 389.88 g/mol. The presence of chloro and methoxy groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes reacting a substituted pyrazine with an appropriate benzylamine derivative under controlled conditions to yield the target compound.
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits potential biological activities, particularly in inhibiting specific enzymes involved in disease processes. The methoxy groups may enhance its binding affinity to protein targets, influencing their activity. Molecular docking studies are necessary to elucidate these interactions further.
Cytotoxicity Studies
Research indicates that compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have been reported to induce cell cycle arrest and apoptosis in melanoma cells, suggesting a potential application in cancer therapy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chloro-4-fluorobenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide | Similar pyrazinecarboxamide structure | Contains a fluorine substituent instead of chlorine |
| N-(3-bromo-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide | Brominated variant | May exhibit different biological activities due to bromination |
| N-(3-chloro-4-methylbenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide | Methyl substitution on the aromatic ring | Potentially different pharmacokinetics compared to methoxy-substituted variants |
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological properties compared to related compounds.
Case Study: Cytotoxic Effects on Melanoma Cells
A study investigating the cytotoxic effects of a related compound (B9) demonstrated a selective cytotoxic effect on human melanoma cells (VMM917). The compound induced cell cycle arrest at the S phase and decreased melanin content in cells, suggesting its potential as an alternative chemotherapeutic agent . This finding underscores the importance of further exploring the biological activity of structurally similar compounds like this compound.
属性
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-17-6-4-16(5-7-17)23-9-11-24(12-10-23)20(25)22-14-15-3-8-19(27-2)18(21)13-15/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLAOKPGYFYNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














